molecular formula C15H23F3O4S B1586244 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate CAS No. 59643-43-5

2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate

Cat. No. B1586244
CAS RN: 59643-43-5
M. Wt: 356.4 g/mol
InChI Key: OTVABNVGYCQZFO-UHFFFAOYSA-M
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Description

2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is a chemical compound with the molecular formula C15H23F3O4S . It is a sterically hindered, non-nucleophilic base which distinguishes between BrÖnsted (protonic) and Lewis acids .


Synthesis Analysis

This compound is used for the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride . It is also used in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives, as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives .


Molecular Structure Analysis

The molecular structure of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is complex, and its analysis would require detailed crystallographic studies .


Chemical Reactions Analysis

2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is involved in various chemical reactions. For instance, it enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 356.4 . The melting point ranges from 170.0 to 173.0°C .

Scientific Research Applications

Chemical Synthesis and Catalysis

2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate plays a significant role in chemical synthesis, particularly in heterocyclic annulation and replacement reactions. It serves as an intermediate in the production of other chemical compounds, such as 2,6-Di-tert-butyl-4-methylpyridine, through processes like annulation, cyclization, and rearrangements (Anderson & Stang, 2003).

Glycosyl Triflate Formation

In the field of carbohydrate chemistry, this compound assists in the formation of glycosyl triflates from thioglycosides, a crucial step in synthesizing various glycosides. It activates thioglycosides in the presence of other chemicals, leading to efficient and selective conversion to glycosides (Crich & Smith, 2000).

Structural Characterization

The compound has been used in studies focusing on structural characterization and synthesis methodologies. For example, its role in synthesizing 4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate and exploring its structural properties via various spectroscopy techniques illustrates its utility in understanding molecular structures (Kodama et al., 2021).

Catalytic Oxidation Processes

This compound is also relevant in catalytic oxidation processes. It has been used in the synthesis of stable multifunctional phosphorus vinyl ylides, illustrating its utility in complex chemical reactions involving elements like phosphorus (Dyer, Baceiredo, & Bertrand, 1996).

Safety And Hazards

2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is classified as a hazardous substance. It can cause skin irritation (H315) and serious eye irritation (H319) .

properties

IUPAC Name

2,6-ditert-butyl-4-methylpyrylium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23O.CHF3O3S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)8(5,6)7/h8-9H,1-7H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVABNVGYCQZFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[O+]C(=C1)C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371620
Record name 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate

CAS RN

59643-43-5
Record name 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DI-TERT-BUTYL-4-METHYL-PYRANYLIUM, TRIFLUORO-METHANESULFONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Reactant of Route 2
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Reactant of Route 3
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Reactant of Route 4
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Reactant of Route 6
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate

Citations

For This Compound
7
Citations
AG Anderson, PJ Stang - Organic Syntheses, 2003 - Wiley Online Library
Number of citations: 1 onlinelibrary.wiley.com
T Maeda, S Nitta, H Nakao, S Yagi… - The Journal of Physical …, 2014 - ACS Publications
Unsymmetrical squaraine dyes bearing pyrylium or thiopyrylium components were synthesized, and their light-absorbing properties and performance as sensitizer in dye-sensitized …
Number of citations: 41 pubs.acs.org
TS Balaban, AT Balaban - thieme-connect.com
Pyrylium cations are six-membered aromatic heterocycles with one positively charged oxygen heteroatom. Several books [1, 2] and book chapters [3–9] have reviewed the chemistry, …
Number of citations: 0 www.thieme-connect.com
RL Myette, G Conseil, SP Ebert, B Wetzel… - Drug Metabolism and …, 2013 - ASPET
Multidrug resistance proteins (MRPs) mediate the ATP-dependent efflux of structurally diverse compounds, including anticancer drugs and physiologic organic anions. Five classes of …
Number of citations: 18 dmd.aspetjournals.org
JH Strømme - 2009 - munin.uit.no
The present work is on the synthesis of a pyrylium salt, 8-hydroxy-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate, a precursor for interesting transition metal ligands. …
Number of citations: 3 munin.uit.no
GE Arab - 2013 - search.proquest.com
An approach toward the synthesis of FK-506 is described. The strategy is convergent, and disconnects the macrocycle into four manageable subunits; phosphonate 85, aldehyde 86, …
Number of citations: 3 search.proquest.com
SY Cho, JE Kim, JG Kim, CM Chung - Polymer (Korea), 2008 - academia.edu
: Styrylpyrylium salt 화합물 (DHSP) 을 합성하고 광이량화시켜 cyclobutane 형 이량체 (DHSP dimer) 를 합성하였다. 여기에 메타크릴레이트기를 도입하여 DMSP dimer 를 합성하였다. …
Number of citations: 5 www.academia.edu

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